molecular formula C17H16 B12575788 6-Methyl-1,2,6,10B-tetrahydroaceanthrylene CAS No. 192819-64-0

6-Methyl-1,2,6,10B-tetrahydroaceanthrylene

Cat. No.: B12575788
CAS No.: 192819-64-0
M. Wt: 220.31 g/mol
InChI Key: MIFUWKZXBYVNSN-UHFFFAOYSA-N
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Description

6-Methyl-1,2,6,10B-tetrahydroaceanthrylene is an organic compound with a complex polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2,6,10B-tetrahydroaceanthrylene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced purification techniques ensures the compound is produced efficiently and meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2,6,10B-tetrahydroaceanthrylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the reagents used .

Scientific Research Applications

6-Methyl-1,2,6,10B-tetrahydroaceanthrylene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which 6-Methyl-1,2,6,10B-tetrahydroaceanthrylene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-1,2,3,4-tetrahydronaphthalene
  • 6-Methyl-1,2,3,4-tetrahydroquinoline
  • 6-Methyl-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6-Methyl-1,2,6,10B-tetrahydroaceanthrylene is unique due to its specific polycyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

192819-64-0

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

6-methyl-1,2,6,10b-tetrahydroaceanthrylene

InChI

InChI=1S/C17H16/c1-11-13-6-2-3-7-15(13)16-10-9-12-5-4-8-14(11)17(12)16/h2-8,11,16H,9-10H2,1H3

InChI Key

MIFUWKZXBYVNSN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C3CCC4=C3C1=CC=C4

Origin of Product

United States

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